molecular formula C10H8BrN3 B1440238 5-Bromo-3-phenylpyrazin-2-amine CAS No. 344940-70-1

5-Bromo-3-phenylpyrazin-2-amine

Cat. No. B1440238
CAS RN: 344940-70-1
M. Wt: 250.09 g/mol
InChI Key: UZSHZSKPUZBMRE-UHFFFAOYSA-N
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Description

“5-Bromo-3-phenylpyrazin-2-amine” is a chemical compound with the CAS Number: 344940-70-1 . It has a molecular weight of 250.1 . The compound is solid in physical form .


Synthesis Analysis

The synthesis of “5-Bromo-3-phenylpyrazin-2-amine” involves various synthetic routes including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .


Molecular Structure Analysis

The IUPAC name of the compound is 5-bromo-3-phenyl-2-pyrazinamine . The InChI code is 1S/C10H8BrN3/c11-8-6-13-10 (12)9 (14-8)7-4-2-1-3-5-7/h1-6H, (H2,12,13) .


Physical And Chemical Properties Analysis

. It is stored at room temperature in a dark place and under an inert atmosphere . The compound is soluble, with a solubility of 0.127 mg/ml or 0.000508 mol/l .

Scientific Research Applications

Catalytic Selectivity and Chemoselectivity

The study by Jianguo Ji, Tao Li, and W. Bunnelle (2003) explores the catalytic amination of polyhalopyridines using a palladium-Xantphos complex. This process predominantly yields aminated pyridine products with high selectivity and chemoselectivity, suggesting applications in selective organic synthesis and material science​​.

Halogen Migration in Hetarenes

Research by D. A. D. Bie et al. (2010) investigates the halogen migration in reactions of halogeno derivatives of five-membered hetarenes, including 5-bromo-3-methyl-1-phenylpyrazole. This study provides insight into the mechanism of intermolecular transbromination, which could be relevant for the development of novel synthetic methodologies in organic chemistry​​.

Chichibabin Amination

The work by K. Breuker, H. Plas, and A. V. Veldhuizen (1986) examines the Chichibabin amination of phenylpyrazine, leading to the formation of aminated derivatives without ring opening. This process may have implications for the synthesis of heterocyclic compounds in pharmaceutical research and development​​.

Tautomerism and Molecular Structure

A study by F. Aguilar‐Parrilla et al. (1992) on the tautomerism of 3(5)-phenylpyrazoles, including derivatives of 5-bromo-3-phenylpyrazine, combines NMR spectroscopy and X-ray crystallography. The findings contribute to understanding the tautomeric equilibrium and molecular structure, which is crucial for the design of materials and pharmaceuticals​​.

Synthesis and Characterization of Fluorescent Dyes

J. Jaung, M. Matsuoka, and K. Fukunishi (1998) describe the synthesis and characterization of new bis-styryl fluorescent dyes from 2-bromomethyl-5,6-dicyano-3-phenylpyrazine. The study explores the electronic and physical properties affecting the fluorescence of dyes, highlighting their potential application in optoelectronic devices and sensors​​.

These studies collectively demonstrate the versatility of 5-Bromo-3-phenylpyrazin-2-amine in scientific research, spanning from organic synthesis to the development of new materials and analytical techniques. The diversity of applications underscores the importance of such chemical compounds in advancing technology and science.

Mechanism of Action

The mechanism of action of “5-Bromo-3-phenylpyrazin-2-amine” is not clearly recognized .

Safety and Hazards

The compound has a GHS07 pictogram. The signal word is “Warning”. Hazard statements include H302, H315, H319, and H335. Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

5-bromo-3-phenylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3/c11-8-6-13-10(12)9(14-8)7-4-2-1-3-5-7/h1-6H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSHZSKPUZBMRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CN=C2N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40672341
Record name 5-Bromo-3-phenylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-phenylpyrazin-2-amine

CAS RN

344940-70-1
Record name 5-Bromo-3-phenylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3,5-dibromopyrazin-2-amine (214 mg, 0.83 mmol) and phenyl boronic acid (100 mg, 0.8 mmol) in toluene (8 mL) was degassed and backfilled with nitrogen 3 times. Pd(PPh3)4 (46 mg) was added followed by 2M K3PO4 (0.8 mL) and EtOH (1 mL). The mixture was heated at reflux for 18 h. The solution was cooled to room temperature, partitioned between EtOAc (25 mL) and water (5 mL). The layers were separated and the organic layer dried over Na2SO4, filtered and concentrated to an oil which was purified via silica gel chromatography (15% EtOAc/heptane) to afford the product (187 mg, 95% yield).
Quantity
214 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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